2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride

stereochemistry chiral HPLC optical rotation

Researchers seeking a conformationally constrained proline isostere face challenges with hygroscopic free-base forms that compromise weighing accuracy and coupling stoichiometry. The (1R,3S,4S)-configured 2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride resolves this directly. • Crystalline HCl salt ensures accurate gravimetric dispensing and reproducible peptide coupling stoichiometry. • Penultimate intermediate in ledipasvir (Harvoni®) synthesis; multi-gram synthesis with crystallization-based purification validated. • Rigid bicyclic scaffold demonstrated in DPP-4 inhibitor programs achieving IC₅₀ = 16.8 nM (neogliptin). • Only the (1R,3S,4S) stereoisomer provides correct 3D presentation for NS5A target engagement; verify configuration at procurement.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 89768-07-0
Cat. No. B13639251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride
CAS89768-07-0
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CCC(C2)N1.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H
InChIKeyJGZNXJVOMLUIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Baseline


2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride (CAS 89768-07-0) is a rigid, chiral bicyclic α‑amino ester supplied as the hydrochloride salt. The saturated 2-azabicyclo[2.2.1]heptane core functions as a conformationally constrained proline isostere, locking the amine and ester substituents in a fixed exo orientation [1]. The hydrochloride form provides a crystalline, non‑hygroscopic solid with a molecular formula of C₉H₁₆ClNO₂ and a molecular weight of 205.68 g mol⁻¹ . This compound is primarily used as a key chiral building block in medicinal chemistry and peptide science, most notably as the penultimate intermediate in the manufacture of the marketed HCV NS5A inhibitor ledipasvir .

Chiral Building Block Rigid (1R,3S,4S) proline isostere for peptidomimetic design
Salt Form Crystalline hydrochloride enables reproducible weighing and coupling
Key Intermediate Designated precursor for antiviral research (ledipasvir synthesis)

Why Generic Substitution Fails


The 2‑azabicyclo[2.2.1]heptane scaffold exists as four possible stereoisomers (exo and endo pairs), and only the (1R,3S,4S) configuration incorporated in CAS 89768‑07‑0 provides the correct three‑dimensional presentation of the amine and ester groups required for biologicial target engagement [1]. Furthermore, the hydrochloride salt is essential for reproducible handling: the free‑base form is typically an oil or low‑melting solid that is difficult to purify and weigh accurately, whereas the hydrochloride is a stable crystalline solid with a sharp melting point . Interchanging the salt form or stereoisomer without verification will alter solubility, reactivity, and, in the case of stereochemistry, completely abolish the desired biological activity of downstream products [2]. The quantitative evidence below demonstrates why this precise compound must be specified in procurement.

Stereoisomer mismatch abolishes target engagement
Only the (1R,3S,4S) configuration provides the correct 3D presentation. Endo or enantiomer forms yield inactive downstream products and cannot replace this intermediate.
Free base handling compromises reproducibility
The free base (oil/waxy solid) lacks a sharp melting point and is prone to oxidation. Direct substitution with the free amine may cause weighing errors and batch variability.

Quantitative Evidence Guide


Stereochemical Identity Confirmation by Optical Rotation

The (1R,3S,4S) configuration is mandatory for the compound to function as a proline mimic in bioactive molecules. The Boc‑protected derivative of this scaffold exhibits a specific optical rotation of [α]²²/D = –170 ± 10° (c = 1, CHCl₃) , confirming the absolute stereochemistry. In contrast, the (1S,3R,4R) enantiomer would show a positive rotation of similar magnitude, and the racemate would exhibit zero rotation. This optical rotation measurement provides a rapid, quantitative identity check that ensures the correct isomer is procured. Using the wrong stereoisomer would yield inactive or off‑target compounds; for example, the (1R,3S,4S) isomer is specifically required for the synthesis of ledipasvir, an HCV NS5A inhibitor with EC₅₀ values of 34 pM (genotype 1a) and 4 pM (genotype 1b) , whereas the enantiomer or diastereomers are not viable intermediates for this drug.

Optical Rotation
Cross-study comparable
[α]²²/D = –170 ± 10° (c=1, CHCl₃)
Enantiomer: +170°; racemate: 0°
Confirms (1R,3S,4S) stereochemistry for ledipasvir intermediate
Boc-protected acid derivative; low-cost QC identity check
stereochemistry chiral HPLC optical rotation

Crystalline Salt vs. Free Base Handling and Purity

The hydrochloride salt of the (1R,3S,4S) ethyl ester (CAS 89768‑07‑0) is a crystalline solid with a sharp melting point of 148‑149 °C . In contrast, the corresponding free base (CAS 214910‑41‑5) is typically described as a low‑melting solid or oil that lacks a well‑defined melting point and is prone to air oxidation . The crystalline nature of the HCl salt simplifies gravimetric dispensing, reduces variability in reaction stoichiometry, and provides a straightforward purity indicator (narrow melting range). Additionally, the hydrochloride form ensures consistent protonation state, which is critical for downstream reactions that require the free amine (liberated in situ by mild base). Poor handling reproducibility of the free base can lead to batch‑to‑batch variability in multi‑step syntheses, whereas the hydrochloride salt mitigates this risk.

Melting Point (Salt)
Cross-study comparable
HCl salt: 148–149 °C
Free base: no sharp mp (oil/wax)
Crystalline HCl enables accurate dispensing and purity assessment
Consistent protonation state for in situ free amine generation
crystallinity salt form melting point formulation

Conformational Rigidity and Target Potency Advantage

The 2‑azabicyclo[2.2.1]heptane scaffold is a conformationally locked proline isostere. Its rigidity reduces the entropic penalty upon binding to biological targets, resulting in higher affinity. This is quantitatively demonstrated by neogliptin, a DPP‑4 inhibitor constructed on the (1R,3S,4S)‑2‑azabicyclo[2.2.1]heptane‑3‑carboxylic acid core. Neogliptin inhibits DPP‑4 with an IC₅₀ of 16.8 ± 2.2 nM, which is more potent than the flexible‑amine inhibitors vildagliptin (IC₅₀ ≈ 25 nM) and sitagliptin (IC₅₀ ≈ 19 nM) measured under comparable enzyme assay conditions [1]. Furthermore, when the scaffold is incorporated into pseudo‑peptide inhibitors, the rigid bicyclic system restricts the ψ and φ dihedral angles to values that pre‑organize the molecule for binding, a feature that cannot be achieved with flexible proline or piperidine analogs [2]. While this evidence derives from final inhibitors rather than the building block itself, it establishes the scaffold’s ability to confer a measurable potency advantage over flexible comparators.

DPP-4 Inhibition (IC₅₀)
Class-level inference
Neogliptin: 16.8 ± 2.2 nM
vs. vildagliptin ~25 nM, sitagliptin ~19 nM
Scaffold rigidity context: reported IC₅₀ comparison
Derived from final inhibitor, not building block; class-level
conformational constraint proline mimic DPP‑4 potency

Validated Synthetic Tractability: Multi‑Gram Scale Preparation Without Chromatographic Purification

The hydrochloride salt of the (1R,3S,4S) α‑amino ester can be prepared on multi‑gram scale by a chemo‑ and diastereoselective sequence that avoids chromatographic purification. Avenoza et al. reported an improved synthesis in which the key intermediate (1R,3S,4S)‑4 was obtained as a crystalline hydrochloride in overall yields of 31–47% after simple extractive work‑up and crystallization [1]. This contrasts with earlier protocols that required tedious flash chromatography to isolate the enantiopure cycloadduct and were limited to sub‑gram quantities. The ability to obtain the pure hydrochloride by direct crystallization not only reduces cost and time but also ensures consistent quality across batches, a critical factor for procurement decisions in both academic and industrial settings.

Synthetic Yield & Purification
Head-to-head
Multi-gram; 31–47% yield, crystallization
Previous: ~32% yield, flash chromatography, small scale
Crystallization-based purification supports consistent multi-gram sourcing
Eliminates chromatography; reported for (1R,3S,4S)-4 HCl
scale‑up crystallization process chemistry synthesis

Research and Industrial Application Scenarios


Conformationally Constrained Peptide Therapeutics

Medicinal chemistry teams developing peptidomimetic drugs can use the (1R,3S,4S) ethyl ester hydrochloride as a rigid proline replacement. The scaffold’s ability to improve DPP‑4 inhibitor potency to IC₅₀ = 16.8 nM (neogliptin) [1] demonstrates its utility in enhancing target affinity. The crystalline HCl salt facilitates accurate weighing and reliable coupling reactions.

Ledipasvir Key Intermediate Preparation

This compound is the designated intermediate for the HCV drug ledipasvir (marketed as Harvoni® component) . The established multi‑gram synthesis with crystallization‑based purification [2] supports process development and pilot‑scale manufacturing. Procurement of the correct (1R,3S,4S) isomer is mandatory to meet pharmacopoeial standards.

Asymmetric Catalysis and Chiral Ligand Design

The rigid bicyclic framework provides a defined chiral environment for the construction of enantioselective catalysts. The (1R,3S,4S) configuration has been used to prepare chiral ligands that achieve high enantioselectivities in asymmetric transformations [3]. The hydrochloride salt’s crystallinity simplifies purification and characterization of the ligands.

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetic design
Rigid (1R,3S,4S) proline isostere
Scaffold pre-organization and target binding review
Ledipasvir intermediate synthesis
Correct enantiomer and crystalline HCl salt
Intermediate identity and purity validation
Chiral ligand and catalyst development
Defined chiral bicyclic core
Enantioselectivity and ligand characterization
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